An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS: 3360-79-0)
An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS: 3360-79-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS Number: 3360-79-0), a nitroaromatic compound. The document collates available data on its chemical and physical properties, a detailed experimental protocol for its synthesis, and safety information. All quantitative data is presented in structured tables for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the logical relationship of the key reaction components.
Introduction
4-Methoxy-N-methyl-2-nitrobenzenamine, also known as 4-methoxy-N-methyl-2-nitroaniline, is an organic compound with the chemical formula C8H10N2O3.[1] It is classified as a substituted aniline. Based on available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis.[2] While its precursor, 4-methoxy-2-nitroaniline, is a known intermediate in the synthesis of pharmaceuticals such as Omeprazole, there is a notable lack of published data regarding the specific applications of 4-Methoxy-N-methyl-2-nitrobenzenamine in drug development.[3] Furthermore, extensive searches have not yielded any information on its biological activity or associated signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Methoxy-N-methyl-2-nitrobenzenamine are summarized in the table below. This data has been compiled from various chemical databases and supplier specifications.
| Property | Value | Reference(s) |
| CAS Number | 3360-79-0 | [1] |
| Molecular Formula | C8H10N2O3 | [1] |
| Molecular Weight | 182.18 g/mol | [1][4] |
| IUPAC Name | 4-methoxy-N-methyl-2-nitroaniline | [4] |
| Synonyms | 4-Methoxy-N-methyl-2-nitrobenzenamine, N-Methyl-4-methoxy-2-nitroaniline | [1][4] |
| Appearance | Solid, White or yellow crystalline solid | [2][5] |
| Melting Point | 105 to 106°C | [5] |
| Purity | ≥98% | [5] |
| InChI | InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | [4] |
| InChIKey | ZSLKWYWZKYPLHX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CNC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-] | [4] |
Synthesis
The primary method for the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine is through the N-methylation of its precursor, 4-methoxy-2-nitroaniline.
Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline
This protocol is based on a documented synthetic route.
Materials:
-
4-methoxy-2-nitroaniline (10 mmol, 1.68 g)
-
Dimethylformamide (DMF) (20 mL)
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Sodium hydride (NaH) (60% dispersion in mineral oil, 12 mmol, 480 mg)
-
Methyl iodide (MeI) (20 mmol, 1.2 mL)
-
Brine solution
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Sodium bicarbonate (NaHCO3) solution
-
Water (H2O)
Procedure:
-
In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF.
-
Carefully add sodium hydride (12 mmol, 480 mg of a 60% dispersion in mineral oil) to the solution. Note that this addition is exothermic and results in the evolution of hydrogen gas, affording a deep red slurry.
-
Allow the slurry to stir for 15 minutes.
-
Add methyl iodide (20 mmol, 1.2 mL) to the reaction mixture. This step is also exothermic.
-
After 30 minutes, pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.
-
Filter the slurry to collect the precipitate.
-
Wash the filter cake with water.
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Dry the resulting solid under reduced pressure to yield the final product, N-Methyl-4-methoxy-2-nitroaniline.
Caption: Synthesis workflow for 4-Methoxy-N-methyl-2-nitrobenzenamine.
Reaction Components
The following diagram illustrates the logical relationship between the key components in the synthesis.
Caption: Key components in the synthesis of the target compound.
Spectral Data
While references to spectral data for 4-Methoxy-N-methyl-2-nitrobenzenamine are available, detailed, quantitative data such as specific NMR chemical shifts are not present in the searched literature. The available information is summarized below.
Mass Spectrometry
| Technique | Major Fragments (m/z) | Reference |
| GC-MS | 182, 167, 121 | [4] |
Infrared Spectroscopy
| Technique | Source of Sample | Reference |
| FTIR (KBr WAFER) | G. W. Amery, Gillette Development Laboratories, Reading, England | [4] |
| Vapor Phase IR | DIGILAB FTS-14 Instrument | [4] |
Applications in Drug Development
A thorough review of the provided search results indicates a lack of documented applications for 4-Methoxy-N-methyl-2-nitrobenzenamine as an intermediate in the synthesis of any specific drug, including Ribociclib. While its precursor, 4-methoxy-2-nitroaniline, is a known intermediate for pharmaceuticals like Omeprazole, this does not directly imply the use of the N-methylated derivative in similar or other drug synthesis pathways.[3] The compound is broadly categorized as a potential pharmaceutical intermediate by some suppliers, but specific examples are not provided.[2][6]
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding the biological activity of 4-Methoxy-N-methyl-2-nitrobenzenamine. No studies on its interaction with biological targets or its effects on signaling pathways have been found. Consequently, a diagram of a signaling pathway involving this compound cannot be provided.
Safety Information
The available safety and hazard information for 4-Methoxy-N-methyl-2-nitrobenzenamine is summarized below. Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07: Harmful/Irritant | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. | [5] |
| Precautionary Statements | P101: If medical advice is needed, have product container or label at hand. | [5] |
| General Handling Advice | Avoid inhalation, ingestion, or contact with skin and eyes. Operate in a well-ventilated area. Wear appropriate protective equipment (gloves, safety glasses, protective clothing). | [2] |
| Storage | Store in a sealed container, away from fire and combustibles. | [2] |
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. 4-Methoxy-N-methyl-2-nitrobenzenamine | C8H10N2O3 | CID 3554313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-METHOXY-N-METHYL-2-NITROBENZENAMINE, CasNo.3360-79-0 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]
